Positional Isomer Lipophilicity Advantage
The 2-sulfonamide regioisomer (Adamantane-2-sulfonamide) exhibits a calculated LogP of 1.10 (TPSA 60.16 Ų), whereas the 1-sulfonamide regioisomer (Adamantane-1-sulfonamide) shows a higher computed XLogP3 of 1.6 . This ~0.5 log unit difference in lipophilicity is significant for CNS drug design, where optimal LogP values between 1 and 3 are preferred; the lower LogP of the 2-isomer may reduce non-specific protein binding and phospholipidosis risk while retaining sufficient blood–brain barrier permeability .
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.10 (computed, vendor data); TPSA = 60.16 Ų |
| Comparator Or Baseline | Adamantane-1-sulfonamide: XLogP3 = 1.6 (PubChem computed); Benzenesulfonamide: LogP ≈ 0.31–0.58 |
| Quantified Difference | ΔLogP ≈ –0.5 vs. Adamantane-1-sulfonamide; ΔLogP ≈ +0.5–0.8 vs. benzenesulfonamide |
| Conditions | Computed LogP/XLogP3 values; experimental validation not available in peer-reviewed literature for the 2-isomer. |
Why This Matters
For CNS-penetrant programs, a LogP of ~1.1 may provide a more favorable balance between passive permeability and metabolic clearance versus the 1-regioisomer, directly influencing lead optimization decisions.
- [1] PubChem. Adamantane-1-sulfonamide (CAS 21280-41-1). XLogP3-AA = 1.6. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
